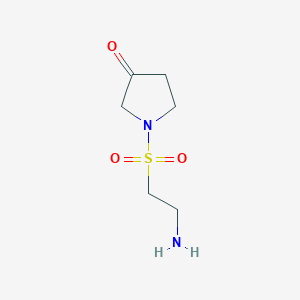

1-(2-Aminoethanesulfonyl)pyrrolidin-3-one

Description

Contextualization of Pyrrolidinone Scaffolds in Chemical Biology

The pyrrolidinone core is a prominent feature in a multitude of biologically active molecules, recognized for its versatile and favorable properties in drug design. Its importance is rooted in the broader significance of the class of compounds to which it belongs: nitrogen heterocycles.

Nitrogen-containing heterocycles are fundamental building blocks in nature and synthetic medicine. nih.govnih.gov They form the core structures of essential biomolecules, including the purine (B94841) and pyrimidine (B1678525) bases of DNA and RNA, vitamins, and alkaloids. nih.gov In medicinal chemistry, nitrogen heterocycles are exceptionally prevalent, with estimates suggesting that nearly 60% of all FDA-approved drugs feature a nitrogen-containing heterocyclic skeleton. researchgate.net

The significance of these structures stems from the unique properties of the nitrogen atom. Its ability to act as both a hydrogen bond donor and acceptor allows for critical interactions with biological targets such as enzymes and receptors. nih.govresearchgate.netmdpi.com This capacity for hydrogen bonding, combined with the diverse three-dimensional shapes and electronic properties that different heterocyclic rings can adopt, provides a rich source of structural diversity for the design of therapeutic agents. ijpsjournal.com The modification of heterocyclic rings can profoundly alter a molecule's biological activity, including its anti-inflammatory, antibacterial, and anti-tumor properties. nih.gov

| Property | Significance in Biological Modulation |

| Hydrogen Bonding | Nitrogen atoms can act as both donors and acceptors, facilitating specific interactions with biological targets like proteins and nucleic acids. nih.govresearchgate.net |

| Structural Diversity | Heterocyclic scaffolds provide a wide range of sizes, shapes, and electronic distributions, enabling the fine-tuning of molecular properties. ijpsjournal.com |

| Physicochemical Properties | The presence of heteroatoms influences solubility, lipophilicity, and metabolic stability, which are crucial for a drug's pharmacokinetic profile. nih.gov |

| Prevalence in Nature | Many natural products with potent biological activities contain nitrogen heterocycles, providing validated starting points for drug discovery. nih.govnih.gov |

Among the vast array of nitrogen heterocycles, the pyrrolidinone scaffold is considered a "privileged pharmacophore" in drug discovery. acs.org This five-membered lactam is a core component of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.net

The utility of the pyrrolidinone ring in exploring chemical space—the ensemble of all possible molecules—is largely attributed to its distinct structural characteristics. youtube.com Unlike flat, aromatic rings, the saturated sp³-hybridized carbon atoms in the pyrrolidinone ring give it a non-planar, three-dimensional conformation. nih.govresearchgate.net This property, known as "pseudorotation," allows the scaffold to present its substituents in precise spatial orientations, enabling a more effective exploration of the binding pockets of biological targets. nih.govresearchgate.net The stereochemistry of the pyrrolidinone ring is a critical feature, as different stereoisomers can exhibit vastly different biological profiles due to their unique binding modes with enantioselective proteins. researchgate.net The chemical versatility of the pyrrolidinone nucleus allows for straightforward functionalization, making it an ideal scaffold for building diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. acs.orgrsc.org

Overview of Sulfonamide and Sulfonyl-Containing Moieties in Probe Development

The sulfonamide functional group and its parent sulfonyl moiety are integral components in the design of molecular probes and therapeutic agents. Their unique structural and electronic properties have made them a mainstay in medicinal chemistry for decades.

The sulfonyl group (R-SO₂-R') possesses a stable, tetrahedral geometry around the central sulfur atom. nih.gov This defined three-dimensional structure can be crucial for orienting other parts of a ligand within a protein's binding site. A key feature of the sulfonyl group is the presence of two oxygen atoms that are excellent hydrogen bond acceptors, which can significantly enhance the binding affinity of a ligand to its target protein. researchgate.netnih.gov

Furthermore, the sulfonyl group is highly polar and possesses strong electron-withdrawing properties. researchgate.net Incorporating this group into a molecule can modulate its physicochemical properties, such as solubility and acidity. The structural stability of the sulfonyl moiety also contributes to increased metabolic stability, as it can be used to block metabolically labile sites within a molecule, thereby prolonging its duration of action. researchgate.net

| Attribute | Role in Ligand Design |

| Tetrahedral Geometry | Provides a rigid, well-defined 3D orientation for attached substituents. nih.gov |

| Hydrogen Bond Acceptors | The two sulfonyl oxygens can form strong hydrogen bonds, increasing binding affinity. researchgate.net |

| Polarity & Electronic Effects | Influences solubility, acidity, and electronic distribution within the molecule. researchgate.net |

| Metabolic Stability | The sulfonyl group is chemically robust and can prevent metabolic degradation at adjacent positions. researchgate.net |

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a powerful tool in drug design. patsnap.com The sulfonamide group (-SO₂NH-) is a classic non-classical bioisostere, frequently used to replace amide (-CONH-) or carboxylic acid (-COOH) functionalities. nih.govu-tokyo.ac.jpresearchgate.net

This substitution can lead to significant improvements in a compound's therapeutic profile. For instance, replacing a carboxylic acid with a sulfonamide can alter the molecule's acidity (pKa) and lipophilicity, which can in turn enhance its absorption, distribution, metabolism, and excretion (ADME) properties. patsnap.comnih.gov While being electronically different, the sulfonamide can often preserve the crucial hydrogen bonding interactions of the group it replaces. researchgate.net A prominent example of successful bioisosteric replacement is the development of Celecoxib, a selective COX-2 inhibitor, where the inclusion of a sulfonamide moiety was key to achieving selectivity and improving the safety profile compared to non-selective inhibitors. patsnap.com By acting as a bioisostere, the sulfonamide group allows medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of a lead compound while maintaining or even enhancing its interaction with the biological target. patsnap.comnih.gov

Rationale for Investigating the Combined Pyrrolidinone-Sulfonamide Architecture of 1-(2-Aminoethanesulfonyl)pyrrolidin-3-one

The rationale for the design and investigation of this compound is founded on the principle of molecular hybridization, which seeks to combine distinct pharmacophoric elements to create new chemical entities with potentially novel or enhanced biological activities. This specific architecture merges the validated pyrrolidinone scaffold with the functionally versatile sulfonamide linkage.

The investigation of this hybrid molecule is compelling for several reasons:

Structural Synergy: The defined three-dimensional structure of the pyrrolidinone ring can serve as a rigid scaffold to present the sulfonamide moiety and its appended aminoethyl group in a specific spatial orientation. This conformational constraint can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. nih.gov

Multi-Point Interactions: The molecule offers multiple points for potential interaction with a target. The pyrrolidinone's carbonyl oxygen, the sulfonamide's two oxygens, the sulfonamide nitrogen, and the terminal primary amine all represent potential hydrogen bond acceptors or donors.

Modulation of Properties: The sulfonamide group imparts its characteristic physicochemical properties, influencing the molecule's polarity, solubility, and metabolic stability. The primary amine provides a basic center, which can be critical for target engagement or for tuning pharmacokinetic properties.

Novel Chemical Space: The combination of these specific scaffolds creates a unique structure that resides in a novel area of chemical space. Exploring such molecules is essential for identifying new probes to study biological systems and for discovering starting points for the development of new therapeutics, particularly for challenging targets where existing chemical matter has proven insufficient.

In essence, this compound is a rationally designed molecule that leverages the proven attributes of both pyrrolidinones and sulfonamides. Its investigation is driven by the potential to create a highly functionalized and conformationally defined compound capable of forming specific and potent interactions with biological macromolecules.

Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O3S |

|---|---|

Molecular Weight |

192.24 g/mol |

IUPAC Name |

1-(2-aminoethylsulfonyl)pyrrolidin-3-one |

InChI |

InChI=1S/C6H12N2O3S/c7-2-4-12(10,11)8-3-1-6(9)5-8/h1-5,7H2 |

InChI Key |

SSYOXNXWUIZPQD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1=O)S(=O)(=O)CCN |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Aminoethanesulfonyl Pyrrolidin 3 One and Its Analogues

Strategies for the Construction of the Pyrrolidin-3-one Core

The formation of the five-membered pyrrolidin-3-one ring is a critical step in the synthesis of the target compound and its analogues. Methodologies for constructing this core can be broadly categorized into two approaches: the cyclization of acyclic precursors and the modification of existing ring systems.

Cyclization Reactions in Pyrrolidinone Synthesis

Cyclization reactions are a cornerstone in the synthesis of the pyrrolidin-3-one core, involving the formation of the heterocyclic ring from a linear precursor. These methods are valued for their ability to build the core structure with a degree of control over stereochemistry and substitution patterns.

The intramolecular formation of a carbon-nitrogen bond is a direct and efficient method for constructing the pyrrolidinone ring. This approach often involves the cyclization of γ-amino ketones or their derivatives. A notable example is the biocatalytic intramolecular C(sp³)–H amination of organic azides. By employing engineered cytochrome P411 enzymes, it is possible to catalyze the insertion of an alkyl nitrene into a C(sp³)–H bond, leading to the formation of pyrrolidine (B122466) derivatives with good enantioselectivity and catalytic efficiency. nih.gov This enzymatic approach offers a green and highly selective alternative to traditional chemical methods.

Another strategy involves the bromination of an isolated double bond in an acyclic precursor, followed by a highly stereoselective aminocyclization to form the pyrrolidine ring. rsc.org This method provides a powerful tool for creating the core structure with defined stereochemistry.

The [3+2] cycloaddition reaction is a powerful and widely utilized method for the synthesis of five-membered heterocyclic rings, including the pyrrolidin-3-one core. This reaction typically involves the combination of a three-atom component, such as an azomethine ylide, with a two-atom component (a dipolarophile). acs.orgnih.gov

A common approach is the three-component [3+2] cycloaddition, which allows for the rapid assembly of complex pyrrolidine structures from simple starting materials. For instance, the reaction of a cyclic amine, an aryl aldehyde, and an olefinic oxindole (B195798) can provide a pot, atom, and step-economical (PASE) route to spiro-pyrrolidine compounds. rsc.orgnih.gov The diastereoselectivity of these reactions can often be controlled, leading to the formation of specific stereoisomers. nih.gov One-pot sequential intermolecular and intramolecular [3+2] cycloadditions of azomethine ylides have also been developed for the diastereoselective synthesis of highly condensed heterocyclic systems containing a pyrrolidine ring. acs.org

The following table summarizes representative examples of [3+2] cycloaddition reactions for the synthesis of pyrrolidine derivatives.

| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product | Ref |

| Cyclic amine, Aryl aldehyde | Olefinic oxindole | - | Spirooxindole-pyrrolidine | rsc.orgnih.gov |

| Glycine ester, Benzaldehyde, N-ethylmaleimide | Alkyne or alkene | Et3N, TFA, Microwave | Polycyclic pyrrolidine | acs.org |

| Chiral N-tert-butanesulfinylazadiene | Azomethine ylide | Ag2CO3 | Densely substituted pyrrolidine | nih.gov |

Metal catalysis offers a versatile and efficient platform for the synthesis of the pyrrolidin-3-one core. Various transition metals, including platinum, cobalt, and iridium, have been employed to facilitate cyclization and reductive amination reactions.

Supported platinum catalysts, for example, have been effectively used in the reductive amination of levulinic acid with various amines to produce N-alkyl-5-methyl-2-pyrrolidones. researchgate.net A cobalt-catalyzed reductive coupling of nitriles and acrylamides provides a highly regioselective method for the synthesis of 5-methylenepyrrolidinone derivatives. organic-chemistry.org Furthermore, iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams, followed by [3+2] cycloaddition, offers a general route to functionalized pyrrolidines. nih.govacs.org

Ruthenium catalysis enables a novel synthesis of pyrrolidines via the ring expansion of cyclopropyl (B3062369) ketones in the presence of amines, offering an alternative to traditional reductive amination. acs.org

Derivatization of Pre-formed Pyrrolidinone Rings

An alternative to de novo synthesis of the pyrrolidinone core is the modification of a pre-existing pyrrolidinone ring. This approach is particularly useful for introducing diversity at specific positions of the molecule.

The nitrogen atom of the pyrrolidin-3-one ring is a key position for introducing structural diversity. The nucleophilicity of this nitrogen allows for a variety of functionalization reactions, with N-1 substitution being a common feature in many biologically active pyrrolidine-containing compounds. researchgate.netnih.gov

A primary method for functionalizing the N-1 position is through N-sulfonylation. This reaction typically involves the treatment of the pyrrolidinone with a sulfonyl chloride in the presence of a base. For the synthesis of 1-(2-aminoethanesulfonyl)pyrrolidin-3-one, a plausible route involves the reaction of pyrrolidin-3-one with a protected 2-aminoethanesulfonyl chloride, such as N-phthaloyl-2-aminoethanesulfonyl chloride, followed by deprotection of the amino group. The synthesis of taurinamide derivatives often involves the reaction of 2-phthalimidoethanesulfonyl chloride with various amines. researchgate.netdergipark.org.trresearchgate.netsemanticscholar.org

The following table outlines a general, plausible synthetic approach to the target compound based on the derivatization of a pre-formed pyrrolidin-3-one.

| Starting Material | Reagent | Conditions | Intermediate/Product | Ref |

| Pyrrolidin-3-one | N-Phthaloyl-2-aminoethanesulfonyl chloride | Base (e.g., Triethylamine) | 1-(N-Phthaloyl-2-aminoethanesulfonyl)pyrrolidin-3-one | dergipark.org.tr |

| 1-(N-Phthaloyl-2-aminoethanesulfonyl)pyrrolidin-3-one | Hydrazine hydrate | - | This compound | dergipark.org.tr |

Introduction of Oxygen Functionality at the C-3 Position

The construction of the pyrrolidin-3-one scaffold is a critical step in the synthesis of the target compound. A common and effective strategy involves the oxidation of a readily available precursor, 3-hydroxypyrrolidine. To prevent undesired reactions at the nitrogen atom during oxidation, it is typically protected with a suitable group, most commonly the tert-butyloxycarbonyl (Boc) group.

One widely employed method for this transformation is the Dess-Martin oxidation . This reaction utilizes the Dess-Martin periodinane (DMP), a hypervalent iodine reagent known for its mild reaction conditions and high efficiency in oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. core.ac.uknih.gov The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) at room temperature. For instance, N-Boc-3-hydroxypyrrolidine can be treated with Dess-Martin periodinane to yield N-Boc-3-pyrrolidinone in high yields. acs.orgguidechem.com

| Oxidizing Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Dess-Martin Periodinane | Dichloromethane | Room Temperature | 97% | acs.org |

| Oxalyl chloride, DMSO, Triethylamine (B128534) (Swern Oxidation) | Dichloromethane | -78 °C to Room Temperature | High | researchgate.netnih.gov |

Another effective method is the Swern oxidation . This procedure involves the activation of dimethyl sulfoxide (B87167) (DMSO) with oxalyl chloride or trifluoroacetic anhydride, followed by the addition of the alcohol and a hindered base like triethylamine. researchgate.netnih.gov The Swern oxidation is known for its mild conditions and tolerance of a wide range of functional groups, making it a suitable alternative for the preparation of N-Boc-3-pyrrolidinone.

Introduction of the 2-Aminoethanesulfonyl Moiety

With the pyrrolidin-3-one core in hand, the next crucial step is the introduction of the 2-aminoethanesulfonyl group at the nitrogen atom. This is typically achieved through a sulfonylation reaction following the deprotection of the nitrogen.

The formation of the sulfonamide bond is generally accomplished by reacting the secondary amine of pyrrolidin-3-one with a 2-(protected-amino)ethanesulfonyl halide, most commonly a sulfonyl chloride. chem-station.comyoutube.com The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine (B92270), to neutralize the hydrogen chloride generated during the reaction. The amino group of the 2-aminoethanesulfonyl chloride must be protected to prevent self-reaction and other side reactions.

The key reagent for the sulfonylation step, 2-(protected-amino)ethanesulfonyl chloride, can be synthesized from taurine (B1682933) (2-aminoethanesulfonic acid) or its derivatives. A common strategy involves the protection of the amino group of taurine, for example, as a phthalimide (B116566), followed by conversion of the sulfonic acid to the corresponding sulfonyl chloride. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

The synthesis of this compound requires a careful selection and implementation of protecting groups to ensure the desired reactivity and avoid unwanted side reactions.

The nitrogen of the pyrrolidin-3-one precursor is often protected with a tert-butyloxycarbonyl (Boc) group . The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to liberate the secondary amine for the subsequent sulfonylation step. researchgate.netresearchgate.net

The amino group of the 2-aminoethanesulfonyl moiety must also be protected during the sulfonylation reaction. A common protecting group for this purpose is the phthalimide group . It is stable to the conditions of sulfonyl chloride formation and the subsequent sulfonylation reaction. The phthalimide group can be removed under mild conditions, such as treatment with hydrazine, to reveal the primary amine in the final product. mdpi.com Another suitable protecting group is the Boc group, which offers orthogonal deprotection strategies.

| Protecting Group | Functional Group Protected | Deprotection Reagent | Reference |

|---|---|---|---|

| tert-Butyloxycarbonyl (Boc) | Amine | Trifluoroacetic acid (TFA) or HCl | researchgate.netresearchgate.net |

| Phthalimide | Amine | Hydrazine (N2H4) | mdpi.com |

Stereoselective Synthesis of Enantiopure this compound Analogues

The development of stereoselective methods is crucial for the synthesis of enantiomerically pure analogues of this compound, which is often essential for their biological activity. Such strategies typically involve the use of chiral starting materials, chiral auxiliaries, or chiral catalysts to control the stereochemistry of the pyrrolidine ring.

The asymmetric synthesis of the pyrrolidin-3-one core can be achieved through various methods. One approach is to start from a chiral precursor, often derived from the chiral pool , such as amino acids like L-proline or L-hydroxyproline. nih.govmdpi.com These naturally occurring chiral molecules can be chemically transformed into enantiopure 3-hydroxypyrrolidine, which can then be oxidized to the corresponding pyrrolidin-3-one.

Alternatively, chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction. rsc.orgnih.gov For instance, a chiral auxiliary can be attached to an acyclic precursor, and subsequent cyclization to form the pyrrolidine ring would proceed with high diastereoselectivity. The auxiliary can then be removed to provide the enantiomerically enriched pyrrolidine.

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of substituted pyrrolidines. rsc.orgacs.org Chiral amines, such as proline and its derivatives, can catalyze asymmetric reactions, like Michael additions or aldol (B89426) reactions, to construct the pyrrolidine ring with high enantioselectivity. rsc.org These methods can provide access to a wide range of chiral pyrrolidin-3-one analogues. For example, organocatalytic asymmetric cascade reactions have been developed for the synthesis of highly substituted pyrrolidines bearing a stereogenic center at the 3-position. nih.gov

Resolution Techniques for Enantiomeric Separation

The separation of enantiomers is a critical process in pharmaceutical development, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. mdpi.com For pyrrolidinone derivatives, which often possess at least one chiral center, several resolution techniques can be employed to isolate the desired enantiomer from a racemic mixture. mdpi.comnih.gov

Common methods for enantiomeric resolution include preparative-scale chromatography, crystallization-based methods, and membrane resolution. nih.gov Chromatographic techniques are widely used and rely on chiral stationary phases (CSPs) or chiral selectors in the mobile phase to differentiate between enantiomers. nih.govnih.gov High-performance liquid chromatography (HPLC) utilizing CSPs, such as those based on cellulose (B213188) or amylose (B160209) derivatives, has proven effective for the separation of a wide range of chiral compounds. nih.gov

Crystallization represents another industrially favored technique. nih.gov This can be achieved through several approaches:

Spontaneous Resolution: Where the racemic mixture crystallizes as a conglomerate of separate enantiopure crystals, which can then be physically separated. nih.gov

Diastereomeric Salt Formation: This involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. nih.gov

Kinetic Resolution: This method involves reacting the racemate with a chiral catalyst or reagent that preferentially reacts with one enantiomer, allowing the unreacted enantiomer to be recovered.

The choice of resolution technique depends on various factors, including the physicochemical properties of the specific pyrrolidinone derivative, scalability, and economic viability.

Table 1: Overview of Enantiomeric Resolution Techniques

| Resolution Technique | Principle of Separation | Key Advantages | Common Applications |

|---|---|---|---|

| Chiral Chromatography (e.g., HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP) or chiral mobile phase additive. nih.gov | Broad applicability, high resolution, and well-established. nih.gov | Analytical and preparative scale separation of pharmaceutical compounds. |

| Crystallization-Based Methods | Formation of diastereomers with different solubilities or spontaneous crystallization of separate enantiomers. nih.gov | Cost-effective for large-scale industrial applications. nih.gov | Resolution of chiral acids, bases, and other functionalized molecules. |

| Membrane Resolution | Enantioselective transport through a chiral membrane. | Potential for continuous processing. | Emerging applications in pharmaceutical and biotechnological separations. |

Green Chemistry Approaches in the Synthesis of this compound Derivatives

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. In the synthesis of pyrrolidinone derivatives, several green approaches have been successfully implemented. researchgate.netvjol.info.vn

One prominent strategy is the use of multi-component reactions (MCRs) . MCRs involve a one-pot process where three or more reactants combine to form a complex product, minimizing intermediate isolation steps and solvent usage. researchgate.netnih.gov The synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, for example, has been achieved through three-component reactions of aromatic aldehydes, arylamines, and dialkyl acetylenedicarboxylate. nih.gov

The use of environmentally friendly solvents and catalysts is another cornerstone of green synthesis. Ethanol (B145695), being a bio-based and less toxic solvent, is often preferred. vjol.info.vn The development of catalyst-free and solvent-free reaction conditions represents a significant advancement. researchgate.net For instance, the synthesis of novel 2-pyrrolidinone (B116388) analogs has been accomplished through grinding reactants together at room temperature without any catalyst or solvent, resulting in high yields and short reaction times. researchgate.net

Microwave-assisted synthesis is another green technique gaining popularity. Compared to conventional heating, microwave irradiation offers more uniform heating, leading to significantly reduced reaction times, increased yields, and higher energy efficiency. researchgate.net

Table 2: Green Chemistry Strategies for Pyrrolidinone Synthesis

| Green Chemistry Approach | Description | Advantages |

|---|---|---|

| Multi-Component Reactions (MCRs) | One-pot reaction combining three or more starting materials to form a complex product. researchgate.net | High atom economy, reduced waste, simplified procedures. |

| Solvent-Free Synthesis (Grinding) | Reactants are ground together in a mortar and pestle without any solvent. researchgate.net | Eliminates solvent waste, mild reaction conditions, simple workup. researchgate.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. researchgate.net | Rapid reaction rates, higher yields, energy efficiency. researchgate.net |

| Use of Eco-Friendly Solvents | Employing benign solvents like ethanol or water. vjol.info.vn | Reduced environmental impact and toxicity. |

By integrating these resolution techniques and green chemistry principles, the synthesis of this compound and its derivatives can be optimized to be both efficient and environmentally responsible.

Chemical Reactivity and Transformational Studies of 1 2 Aminoethanesulfonyl Pyrrolidin 3 One

Reactions of the Pyrrolidin-3-one Ketone Functionality

The ketone at the C-3 position of the pyrrolidine (B122466) ring is a key center for the chemical transformations of 1-(2-Aminoethanesulfonyl)pyrrolidin-3-one. Its reactivity is influenced by the adjacent nitrogen atom of the pyrrolidine ring and the electron-withdrawing nature of the sulfonyl group.

The presence of α-hydrogens on the carbon atoms adjacent to the carbonyl group allows for the formation of an enolate under basic conditions. masterorganicchemistry.com This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. The regioselectivity of enolate formation is a critical aspect, with deprotonation potentially occurring at either the C-2 or C-4 position. The specific conditions, such as the base used and the temperature, can influence which enolate is preferentially formed. bham.ac.uk

The resulting enolates of pyrrolidinone systems are known to undergo alkylation reactions, providing a route to introduce substituents at the α-position to the carbonyl. acs.org Furthermore, these enolates can participate in condensation reactions, such as the Passerini and Ugi reactions, to form more complex, substituted pyrrolidinone derivatives. nih.govsci-hub.se

Below is a table summarizing potential condensation reactions involving the pyrrolidin-3-one moiety.

| Reaction Type | Reactants | Potential Product |

| Enol-Passerini Condensation | Aldehyde, Isocyanide | 3-substituted pyrrolidinone with an α-acyloxy amide side chain |

| Enol-Ugi Condensation | Aldehyde, Isocyanide, Carboxylic Acid | 3-substituted pyrrolidinone with a pseudo-peptidic group |

The ketone at the C-3 position can be readily reduced to a secondary alcohol, yielding 1-(2-aminoethanesulfonyl)pyrrolidin-3-ol. A variety of reducing agents can be employed for this transformation, with the choice of reagent influencing the stereochemical outcome of the reaction. Common reducing agents for ketones include sodium borohydride (B1222165) and lithium aluminum hydride. nih.gov

Conversely, the pyrrolidine ring itself can be subject to oxidation. The thermal oxidation of pyrrolidine can lead to the formation of various products, including 2-pyrrolidone and succinimide, and can ultimately result in the formation of polymeric brown materials. tamu.edu Hypervalent iodine reagents have also been utilized for the oxidation of N-protected pyrrolidines, leading to functionalization at the α-position to the nitrogen. nih.gov The specific products of oxidation of this compound would depend on the oxidizing agent and reaction conditions.

Reactivity of the Aminoethanesulfonyl Group

The aminoethanesulfonyl side chain presents two primary sites for chemical modification: the terminal amino group and the sulfonyl moiety.

The primary amino group is nucleophilic and can participate in a variety of reactions. It can be acylated, alkylated, and arylated using standard synthetic methodologies. For instance, reaction with acyl chlorides or anhydrides would yield the corresponding amides. Reductive amination with aldehydes or ketones would furnish secondary or tertiary amines.

The amino group can also be modified to serve as a leaving group. Aryl(sulfonyl)amino groups, for example, have been shown to be effective leaving groups in intramolecular substitution reactions. nih.govacs.orgfigshare.comfigshare.com This suggests that derivatization of the amino group in this compound could facilitate intramolecular cyclization reactions.

The table below outlines some potential modifications of the primary amino group.

| Reaction Type | Reagent | Product Functional Group |

| Acylation | Acyl chloride, Anhydride | Amide |

| Alkylation | Alkyl halide | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | Secondary/Tertiary Amine |

The sulfonyl group is generally stable and less reactive than the other functional groups in the molecule. chem-station.com However, it can participate in certain reactions, particularly those involving nucleophilic substitution at the sulfur atom or reactions that lead to the cleavage of the S-N or S-C bonds. For example, sulfonyl radicals can be generated from sulfonyl compounds and can undergo addition to π-bonds. nih.gov

Sulfonyl chlorides are common precursors for the synthesis of sulfonamides. researchgate.net While this compound already contains a sulfonamide linkage, understanding the reactivity of related sulfonyl compounds provides insight into potential side reactions or further transformations. For instance, reactions of sulfonyl chlorides with nucleophiles are well-documented. core.ac.uk

The degradation of sulfonamides can proceed through various pathways, including modification of the amino group and cleavage of the sulfonamide bridge (-SO2-NH-). cbs.dkresearchgate.net Microbial degradation is a significant pathway for the breakdown of sulfonamides in the environment. nih.govresearchgate.net These degradation processes can lead to the formation of various metabolites. researchgate.net The pyrrolidine ring itself is a stable saturated heterocycle. wikipedia.org

Chemoselective Transformations for Analogue Synthesis

The molecular architecture of this compound presents multiple reactive sites, namely a primary amine, a ketone, and a sulfonamide functional group. This trifunctional nature allows for a variety of chemoselective transformations to generate a diverse library of analogues. The selective modification of one functional group in the presence of the others is crucial for targeted analogue synthesis.

Transformations Targeting the Primary Amino Group

The primary amino group is a key site for modification, offering a straightforward route to a wide array of derivatives through acylation, sulfonylation, and alkylation reactions.

The primary amine can be selectively acylated or sulfonylated under standard conditions to introduce a variety of substituents. Given the nucleophilic nature of the primary amine, these reactions can be performed with high chemoselectivity, leaving the ketone and sulfonamide moieties intact.

Acylation can be achieved using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. libretexts.org Similarly, sulfonylation can be carried out with sulfonyl chlorides. The resulting N-acylsulfonamides and N-sulfonylsulfonamides are important classes of compounds with diverse biological activities. The general schemes for these transformations are presented below.

Table 1: Reagents for N-Acylation and N-Sulfonylation

| Transformation | Reagent Class | Specific Example | Expected Product Structure |

| N-Acylation | Acyl Chloride | Acetyl chloride | N-acetyl derivative |

| Anhydride | Acetic anhydride | N-acetyl derivative | |

| N-Sulfonylation | Sulfonyl Chloride | Benzenesulfonyl chloride | N-benzenesulfonyl derivative |

Reaction conditions typically involve an aprotic solvent and a non-nucleophilic base.

Detailed research findings on the N-acylation of sulfonamides have shown that the reaction can be efficiently catalyzed by Lewis acids such as Cu(OTf)2. tandfonline.com This method is compatible with a variety of functional groups, which is advantageous for the derivatization of multifunctional molecules like this compound.

Selective mono-alkylation of the primary amine can be challenging due to the potential for over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.org However, reductive amination provides a more controlled method for introducing alkyl groups. This topic is discussed in the context of ketone modification.

Transformations Targeting the Ketone Carbonyl Group

The ketone functionality at the 3-position of the pyrrolidine ring is a versatile handle for introducing structural diversity. Key transformations include reduction to a secondary alcohol and reductive amination to introduce a substituted amino group.

The ketone can be selectively reduced to the corresponding secondary alcohol using a variety of reducing agents. The choice of reagent is critical to avoid the reduction of the sulfonamide group. Mild reducing agents such as sodium borohydride (NaBH4) are generally suitable for this transformation, as they are not typically strong enough to reduce sulfonamides.

The resulting hydroxyl group can be further functionalized, for example, through esterification or etherification, to generate a second generation of analogues.

Table 2: Reagents for Chemoselective Ketone Reduction

| Reagent | Solvent | Expected Product |

| Sodium borohydride (NaBH4) | Methanol (B129727), Ethanol (B145695) | 1-(2-Aminoethanesulfonyl)pyrrolidin-3-ol |

The stereochemical outcome of the reduction may vary depending on the reagent and reaction conditions.

Reductive amination is a powerful one-pot reaction that converts the ketone into a secondary or tertiary amine. organic-chemistry.orgwikipedia.org This reaction involves the in-situ formation of an imine or enamine intermediate, which is then reduced by a selective reducing agent present in the reaction mixture. chemistrysteps.com Reagents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are commonly used because they are mild enough to not reduce the starting ketone but are effective at reducing the intermediate iminium ion. harvard.edumasterorganicchemistry.com

This transformation is highly valuable for introducing a wide range of alkyl and aryl substituents at the 3-position of the pyrrolidine ring. The reaction is generally chemoselective, with the primary amine of the starting material not interfering if the reaction conditions are carefully controlled.

Table 3: Reductive Amination Reaction Components

| Amine Source | Reducing Agent | Expected Product |

| Ammonia | Sodium cyanoborohydride | 1-(2-Aminoethanesulfonyl)pyrrolidin-3-amine |

| Methylamine | Sodium triacetoxyborohydride | 1-(2-Aminoethanesulfonyl)-N-methylpyrrolidin-3-amine |

| Aniline | Sodium triacetoxyborohydride | 1-(2-Aminoethanesulfonyl)-N-phenylpyrrolidin-3-amine |

The reaction is typically carried out in a protic solvent like methanol or in aprotic solvents like dichloromethane (B109758) or tetrahydrofuran.

Transformations Involving Multiple Functional Groups

While the focus is on chemoselective transformations, it is also conceivable to design reactions that involve multiple functional groups to create more complex analogues. For instance, an intramolecular reaction between the primary amine and the ketone could potentially lead to the formation of a bicyclic product under specific conditions, although this would require overcoming the inherent stability of the starting material. Such transformations would likely require specific catalysts or reaction conditions to promote the desired reactivity.

Biochemical and Cell-Based Activity Research Applications of this compound

Following a comprehensive search of publicly available scientific literature, no specific research data or studies corresponding to the chemical compound "this compound" were found. As a result, the generation of an article detailing its biochemical and cell-based activity according to the requested outline is not possible at this time.

The provided outline requires detailed, informative, and scientifically accurate content for the following sections:

Biochemical and Cell Based Activity Research Applications of 1 2 Aminoethanesulfonyl Pyrrolidin 3 One

Enzyme Inhibition and Modulation Studies

Modulation of Key Biological Pathways (e.g., DNA Repair, Signal Transduction)

Extensive searches for the specific compound in relation to these research areas did not yield any relevant publications, data tables, or detailed findings. Therefore, the content for the requested article cannot be produced.

Following a comprehensive search for scientific literature on the chemical compound 1-(2-Aminoethanesulfonyl)pyrrolidin-3-one , it has been determined that there is no available research data corresponding to the specific biochemical and cell-based activity applications outlined in the request. Searches for receptor interaction studies, ligand binding assays, functional assays, antiproliferative and antimicrobial activity, cytotoxicity assessments, and applications as molecular probes for this exact compound did not yield any specific results.

The provided search results contain information on various other pyrrolidine (B122466) derivatives, but none pertain to this compound. Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict requirement of focusing solely on this specific compound. Generating content for the requested outline would require fabricating data and research findings, which is not feasible.

Further investigation into chemical databases also failed to retrieve significant information about the synthesis or biological study of this compound, suggesting it may be a novel or largely uninvestigated compound. Without published research, the creation of a detailed, evidence-based article as specified is impossible.

Mechanistic Investigations of 1 2 Aminoethanesulfonyl Pyrrolidin 3 One S Biological Interactions

Binding Mode Analysis through Structural Biology Techniques

To understand how 1-(2-Aminoethanesulfonyl)pyrrolidin-3-one interacts with its biological targets at an atomic level, structural biology techniques are indispensable.

X-ray Crystallography of Compound-Target Complexes

X-ray crystallography provides high-resolution, three-dimensional structures of molecules. To analyze the binding mode of this compound, it would first be necessary to identify a specific biological target, such as an enzyme or receptor. Subsequently, co-crystallization of the compound with the target protein would be attempted. A successful crystal structure would reveal the precise orientation of the compound within the binding site, the key amino acid residues involved in the interaction, and any conformational changes in the target protein upon binding.

Hypothetical Data Table for X-ray Crystallography Findings:

| Parameter | Hypothetical Finding |

| Target Protein | e.g., Kinase X, Protease Y |

| PDB Code | Not Available |

| Resolution (Å) | Not Available |

| Key Interacting Residues | Not Available |

| Hydrogen Bonds | Not Available |

| Hydrophobic Interactions | Not Available |

| Conformational Changes | Not Available |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Mapping

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on the binding interface and dynamics. Techniques such as Chemical Shift Perturbation (CSP) mapping could be employed by titrating unlabeled this compound into a solution of an isotope-labeled target protein. Changes in the chemical shifts of specific protein resonances upon compound binding would identify the amino acids in the binding pocket.

Hypothetical Data Table for NMR Interaction Mapping:

| Technique | Hypothetical Observation |

| Method | e.g., 1H-15N HSQC |

| Target Protein | Not Available |

| Significantly Perturbed Residues | Not Available |

| Calculated Dissociation Constant (Kd) | Not Available |

Biophysical Characterization of Ligand-Target Recognition

Biophysical methods are crucial for quantifying the thermodynamics and kinetics of the interaction between this compound and its target.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding process.

Hypothetical Data Table for ITC Analysis:

| Thermodynamic Parameter | Hypothetical Value |

| Binding Affinity (Kd) | Not Available |

| Stoichiometry (n) | Not Available |

| Enthalpy (ΔH) | Not Available |

| Entropy (ΔS) | Not Available |

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of binding interactions in real-time. By immobilizing the target protein on a sensor chip and flowing a solution of this compound over the surface, the association (kon) and dissociation (koff) rate constants can be determined, providing insights into how quickly the compound binds to and dissociates from its target.

Hypothetical Data Table for SPR Kinetic Analysis:

| Kinetic Parameter | Hypothetical Value |

| Association Rate (kon) | Not Available |

| Dissociation Rate (koff) | Not Available |

| Binding Affinity (Kd) | Not Available |

Elucidation of Molecular Pathways and Cellular Effects

Gene Expression Profiling in Response to Compound Exposure

Gene expression profiling is a critical tool for understanding the cellular response to a novel compound. This technique allows researchers to identify which genes are activated or suppressed following exposure to a substance like this compound. By analyzing these changes, scientists can infer the biological pathways that are modulated by the compound, providing insights into its mechanism of action.

A typical workflow for such an investigation would involve treating a relevant cell line or model organism with the compound and then isolating the messenger RNA (mRNA). This mRNA would then be quantified using techniques such as microarray analysis or RNA sequencing (RNA-Seq). The resulting data would reveal a comprehensive picture of the transcriptional changes induced by the compound.

Hypothetical Data Table: Differentially Expressed Genes in a Human Cell Line Treated with this compound

| Gene Symbol | Regulation | Fold Change | p-value | Associated Pathway |

| GENE-A | Upregulated | 2.5 | <0.01 | Apoptosis |

| GENE-B | Downregulated | -3.1 | <0.01 | Cell Cycle |

| GENE-C | Upregulated | 1.8 | <0.05 | Inflammatory Response |

| GENE-D | Downregulated | -2.2 | <0.01 | Metabolic Process |

This table is illustrative and does not represent actual experimental data.

Proteomic Approaches for Target Identification

To identify the direct molecular targets of this compound, researchers would employ various proteomic strategies. These methods aim to isolate and identify proteins that physically interact with the compound. A common approach is affinity-based protein profiling, where the compound is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate.

Another powerful technique is thermal shift analysis, which measures the change in the thermal stability of proteins upon ligand binding. Proteins that bind to the compound will typically exhibit an increased melting temperature. These shifts can be monitored on a proteome-wide scale using mass spectrometry.

Hypothetical Data Table: Potential Protein Targets of this compound Identified by Affinity Chromatography-Mass Spectrometry

| Protein Name | Uniprot ID | Function | Enrichment Score |

| Protein X | P12345 | Kinase | 15.2 |

| Protein Y | Q67890 | Transcription Factor | 12.8 |

| Protein Z | A1B2C3 | Ion Channel | 9.5 |

This table is illustrative and does not represent actual experimental data.

Investigation of Stereoisomer-Specific Mechanisms

Many organic molecules, potentially including this compound, can exist as stereoisomers—molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms. These different spatial arrangements can lead to distinct biological activities, as they may interact differently with chiral biological macromolecules like proteins and enzymes.

An investigation into the stereoisomer-specific mechanisms would first require the separation of the individual stereoisomers. Each isomer would then be independently evaluated in a battery of biological assays. This would include the gene expression and proteomic studies described above, to determine if the different stereoisomers elicit unique cellular responses or interact with different protein targets. The comparison of these results would be crucial for a comprehensive understanding of the compound's structure-activity relationship and for identifying the most potent and selective isomer for potential therapeutic development.

Future Research Directions and Outlook for 1 2 Aminoethanesulfonyl Pyrrolidin 3 One Research

Design of Advanced Chemical Probes

The structure of 1-(2-Aminoethanesulfonyl)pyrrolidin-3-one is well-suited for the development of advanced chemical probes. The pyrrolidinone scaffold can be systematically modified to modulate properties like solubility and cell permeability. mdpi.com The primary amino group offers a convenient handle for conjugation to fluorophores, biotin, or other reporter tags, enabling the tracking and visualization of the molecule's interactions within biological systems. Furthermore, the sulfonyl and ketone functionalities can be exploited for covalent or non-covalent interactions with specific biological targets. Future research could focus on creating a library of derivatives to serve as probes for identifying novel protein targets or for use in activity-based protein profiling.

Exploration of Novel Biological Targets and Pathways

The pyrrolidinone nucleus is a privileged scaffold in drug discovery, appearing in numerous approved drugs. researchgate.netnih.govnih.govdocumentsdelivered.com This framework is known to interact with a wide range of biological targets. frontiersin.org Similarly, sulfonamide-containing compounds exhibit diverse pharmacological activities, including antimicrobial, antiviral, and anticancer effects. researchgate.netnih.govexcli.de The combination of these two pharmacophores in this compound suggests a high potential for novel biological activity.

Future research should involve extensive screening of this compound and its derivatives against various biological targets. High-throughput screening campaigns could unveil interactions with enzymes, receptors, or ion channels that have not been previously associated with these structural motifs. Subsequent mechanistic studies would be crucial to understand the pathways through which these molecules exert their effects, potentially leading to the discovery of new therapeutic strategies for a range of diseases.

Development of Innovative Synthetic Strategies

While the synthesis of this compound can be envisioned through established chemical transformations, the development of more efficient and versatile synthetic routes remains a key area for future research. Modern synthetic methodologies, such as C-H activation, flow chemistry, and biocatalysis, could offer more sustainable and scalable approaches to this molecule and its analogs. organic-chemistry.org

Furthermore, the pyrrolidinone ring is a versatile template for stereoselective synthesis, allowing for the creation of chiral derivatives with distinct biological activities. nih.govmdpi.com Innovative strategies that allow for the controlled installation of stereocenters on the pyrrolidinone ring will be essential for exploring the structure-activity relationships of this compound class in detail. nih.govnih.gov The development of one-pot or cascade reactions to construct the densely functionalized pyrrolidinone core would also be a significant advancement. acs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science. acs.orgnih.govspringernature.com These computational tools can be employed to predict the biological activities, pharmacokinetic properties, and synthetic accessibility of novel compounds. nih.govmdpi.com For this compound, AI and ML algorithms could be used to:

Predict potential biological targets: By analyzing the structural features of the molecule, machine learning models can suggest likely protein targets, prioritizing experimental screening efforts.

Design novel derivatives with enhanced properties: Generative models can propose new analogs of this compound with improved potency, selectivity, or drug-like properties.

Optimize synthetic routes: AI can assist in retrosynthetic analysis, identifying the most efficient and cost-effective pathways for the synthesis of this compound and its derivatives.

The integration of AI and ML into the research pipeline for this compound will undoubtedly accelerate the discovery and development of new applications for this versatile scaffold.

Potential as a Modular Building Block in Complex Molecular Architectures

Beyond its own potential biological activity, this compound can serve as a valuable and versatile building block for the construction of more complex molecules. pharmablock.com The multiple functional groups present in the molecule provide orthogonal handles for a variety of chemical transformations.

For instance, the primary amine can be used for amide bond formation or reductive amination, while the ketone can undergo reactions such as aldol (B89426) condensations or Wittig reactions. The sulfonyl group can also be a site for further functionalization. This modularity allows for the incorporation of the this compound scaffold into larger molecules, such as peptides, natural product analogs, or polymers. The unique conformational constraints imposed by the pyrrolidinone ring could impart interesting structural and functional properties to these larger architectures. rsc.org

Future research in this area could explore the use of this compound in the synthesis of novel polymers with tailored properties, or as a key component in the construction of complex bioactive molecules. The possibilities are vast and limited only by the creativity of synthetic chemists.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.